molecular formula C12H7N3O7 B2813677 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 332054-11-2

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2813677
CAS No.: 332054-11-2
M. Wt: 305.202
InChI Key: FURBPYAQTGCYBD-UHFFFAOYSA-N
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Description

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione: is a complex organic compound with a molecular formula of C12H7N3O7. This compound is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to a pyrimidine trione structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation reaction between 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde and barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzodioxole or pyrimidine derivatives.

Scientific Research Applications

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)barbituric acid
  • 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde
  • 2,4,6-trioxo-1,3-diazinane

Uniqueness

The uniqueness of 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O7/c16-10-6(11(17)14-12(18)13-10)1-5-2-8-9(22-4-21-8)3-7(5)15(19)20/h1-3H,4H2,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURBPYAQTGCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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